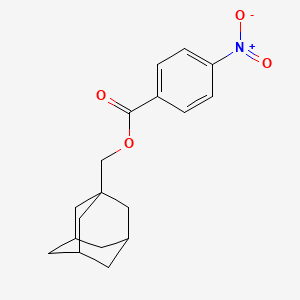

1-adamantylmethyl 4-nitrobenzoate

Description

Conceptual Framework of Polycyclic Hydrocarbons in Organic Synthesis

Polycyclic hydrocarbons are organic compounds containing multiple fused rings, which can be aromatic or saturated. mdpi.comnih.govrsc.org These structures, which range from simple fused systems like naphthalene (B1677914) to complex three-dimensional cages, form the backbone of many synthetic targets. rsc.orgoup.com Their geometry can be planar, as seen in many polycyclic aromatic hydrocarbons (PAHs), or non-planar, as exemplified by diamondoids like adamantane (B196018). mdpi.comuni-giessen.de The inherent strain, stability, and electronic properties of these frameworks are of fundamental interest. rsc.orginflibnet.ac.in In organic synthesis, they serve as rigid scaffolds or starting points for constructing more complex molecules, offering predictable spatial arrangements of functional groups. uni-giessen.deinflibnet.ac.in

Significance of Adamantane Scaffolds in Molecular Design

Adamantane, C₁₀H₁₆, is the simplest diamondoid, a class of polycyclic hydrocarbons whose carbon framework is a subunit of the diamond lattice. uni-giessen.de Its molecular structure is a rigid, strain-free, and highly symmetrical cage. uni-giessen.de These characteristics impart significant lipophilicity, thermal stability, and mechanical strength to molecules that incorporate it. uni-giessen.deacs.orgnih.gov Consequently, the adamantane moiety is frequently used as a molecular scaffold in drug design to enhance the pharmacological properties of active compounds, such as metabolic stability and receptor binding, by providing a bulky, hydrophobic anchor. mdpi.comacs.orgnih.gov Its predictable and rigid geometry also makes it a valuable component in supramolecular chemistry, materials science for polymers, and in the design of molecular carriers for drug delivery systems. uni-giessen.deacs.orgnih.gov

Role of Nitroaromatic Esters in Mechanistic and Synthetic Chemistry

Nitroaromatic compounds are characterized by the presence of a nitro group (–NO₂) attached to an aromatic ring. The nitro group is strongly electron-withdrawing, a property that profoundly influences the reactivity of the molecule. acs.orgacs.org This electronic effect makes the aromatic ring susceptible to nucleophilic aromatic substitution and modifies the reactivity of other functional groups. acs.org In synthetic chemistry, nitroaromatics are common intermediates, as the nitro group can be readily reduced to form an amino group, providing a pathway to anilines and their derivatives. acs.orgdalalinstitute.comnih.gov

Esters of nitrobenzoic acids, such as 4-nitrobenzoates, are particularly important in mechanistic chemistry. The 4-nitrobenzoate (B1230335) anion is a good leaving group due to the ability of the nitro group to stabilize the negative charge through resonance. This property makes esters like 1-adamantylmethyl 4-nitrobenzoate excellent substrates for studying nucleophilic substitution and solvolysis reactions, allowing for the precise measurement of reaction rates and the elucidation of mechanistic pathways. oup.comnih.gov

Research Avenues for this compound Analogues

The structure of this compound makes it an ideal substrate for investigating fundamental questions in physical organic chemistry, particularly concerning reaction mechanisms and carbocation behavior. Research involving this compound and its analogues typically focuses on solvolysis reactions, where the solvent acts as the nucleophile. youtube.comlibretexts.orgyoutube.com

Key research questions addressed by studying the solvolysis of this compound and its analogues, such as the corresponding tosylate, include:

Carbocation Formation and Stability: The solvolysis proceeds through the formation of a primary carbocation, 1-adamantylmethyl cation. However, primary carbocations are generally unstable. Studies investigate whether the bulky adamantyl group provides sufficient steric hindrance to shield the cationic center or if rearrangements occur. nih.govlibretexts.org

Neighboring Group Participation and Rearrangements: A central question is whether the adamantane cage itself participates in the departure of the leaving group. wikipedia.orglibretexts.org The acetolysis of the isotopically labeled analogue, 1-adamantylcarbinyl-1-d tosylate, has been used to probe for bridged intermediates and potential 1,2-hydride or alkyl shifts, which are common in neopentyl-type systems. acs.org Such rearrangements in the adamantane series are a well-documented phenomenon. acs.orgacs.org

Solvent Effects: By varying the solvent, researchers can probe the sensitivity of the reaction rate to solvent ionizing power and nucleophilicity. This provides insight into the charge separation in the transition state and the degree of solvent assistance in the reaction mechanism. rsc.orgacs.org

These mechanistic studies, which rely on the predictable reactivity of the 4-nitrobenzoate leaving group, are crucial for building and refining models of chemical reactivity that are applicable across a wide range of chemical systems.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-adamantylmethyl 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c20-17(15-1-3-16(4-2-15)19(21)22)23-11-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHVKAPDQTZCNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Esterification Pathways for 1-Adamantylmethyl 4-Nitrobenzoate (B1230335) Analogues

The formation of the ester linkage is a key step in the synthesis of 1-adamantylmethyl 4-nitrobenzoate. This can be achieved through various esterification reactions involving adamantane-based alcohols and carboxylic acids or their derivatives.

Esterification Reactions with Adamantane-Based Ketones and Carboxylic Acids

The direct esterification of adamantane-based alcohols with carboxylic acids is a common approach. For instance, 1-adamantanol (B105290) can be reacted with a suitable carboxylic acid in the presence of an acid catalyst. google.com Alternatively, more reactive derivatives of the carboxylic acid, such as acyl chlorides, can be employed. For example, 4-nitrobenzoyl chloride can be reacted with an adamantane-containing alcohol in the presence of a base to yield the corresponding ester. researchgate.net

A study on the synthesis of various 4-nitrobenzoate derivatives involved dissolving resorcinol (B1680541) and p-cresol (B1678582) in ethanolic sodium hydroxide, followed by the addition of 4-nitrobenzoyl chloride to yield the respective ester products. researchgate.net This method could be adapted for the synthesis of this compound by using 1-adamantylmethanol as the alcohol component.

Furthermore, the esterification of the 17β-hydroxy group of steroids with adamantane-1-carboxylic acid has been shown to increase and prolong their anabolic action, highlighting the utility of adamantyl esters in modifying the properties of bioactive molecules. nih.gov

Catalytic Approaches in Ester Synthesis (e.g., Zeolite Catalysis, Ultrasound, Microwave Irradiation)

Modern synthetic methods often employ catalysts and alternative energy sources to improve reaction efficiency, yield, and environmental friendliness. While specific examples for this compound are not prevalent, general principles of catalytic esterification can be applied.

Catalysts such as Group 3 element-containing compounds have been shown to be effective for the esterification of adamantane (B196018) derivatives under mild conditions, with reaction temperatures ranging from 0 to 150°C. googleapis.com Palladium-catalyzed oxidative carbonylation of adamantane in the presence of benzyl (B1604629) alcohol and carbon monoxide represents another route to adamantyl esters. nih.gov

Functionalization Strategies of Adamantane Moieties

The adamantane core can be functionalized before or after the esterification step to create a diverse range of analogues. Bromination and nitration are two key electrophilic substitution reactions used for this purpose.

Bromination of Adamantyl Ketones

The α-bromination of ketones is a fundamental transformation in organic synthesis. masterorganicchemistry.com In the context of adamantane chemistry, 1-adamantyl bromomethyl ketone is a commercially available compound that can serve as a precursor for further derivatization. sigmaaldrich.com The bromination of ketones can be achieved using bromine (Br₂) in the presence of an acid catalyst, which promotes the formation of the enol intermediate that then reacts with the bromine. masterorganicchemistry.com Alternative brominating agents like N-bromosuccinimide (NBS) can also be used. masterorganicchemistry.com

A method for the α-bromination of ketones using Br₂ and β-cyclodextrin in water has been reported, offering a more environmentally friendly approach by avoiding toxic organic solvents. researchgate.net Another strategy involves the reaction of ketones with sulphuryl chloride in the presence of an alkali metal bromide. google.com

| Starting Ketone | Brominating Agent | Catalyst/Conditions | Product | Reference |

| General Ketone | Br₂ | Acid (e.g., HBr, AcOH) | α-Bromo Ketone | masterorganicchemistry.com |

| Aromatic/Aliphatic Ketones | Br₂ | β-Cyclodextrin, Water, 60°C | Monobromoketone | researchgate.net |

| Unsymmetrical Ketones | Br₂ | HBr, extended reaction time | Terminally Brominated Ketone | nih.gov |

| Ketone (CH₃COCHR) | Sulphuryl Chloride | Alkali Metal Bromide | Brominated Ketone | google.com |

Nitration of Adamantyl-Bearing Aromatic Ketones

Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro group onto an aromatic ring. youtube.com The nitration of 1-adamantyl bearing aromatic ketones has been studied under various conditions using different nitrating agents such as mixed acid (a mixture of nitric and sulfuric acid), acetyl nitrate (B79036), silver nitrate, and guanidine (B92328) nitrate. semanticscholar.orgresearchgate.net

A notable observation in these studies is the high proportion of ortho-nitration, which is influenced by the electronic and steric effects of the carbonyl group and the adamantyl moiety. semanticscholar.orgresearchgate.net In some cases, the reaction can be highly regioselective. For example, the reaction of 1-(1-adamantyl)-3-phenylpropan-2-one with acetyl nitrate in acetic anhydride (B1165640) resulted in the quantitative formation of the ortho-isomer. semanticscholar.orgresearchgate.net However, nitrating systems containing sulfuric acid can lead to the cleavage of the ketone skeleton, yielding adamantane-1-carboxylic acid. semanticscholar.orgresearchgate.net

| Adamantyl Ketone | Nitrating Agent | Conditions | Major Product(s) | Reference |

| 1-(1-adamantyl)-3-phenylpropan-2-one | Acetyl Nitrate | Acetic Anhydride | Ortho-nitro isomer (quantitative) | semanticscholar.orgresearchgate.net |

| Adamantyl Phenyl Ketone | Mixed Acid | - | Cleavage to adamantane-1-carboxylic acid | semanticscholar.orgresearchgate.net |

| General Aromatic Ketone | Nitric Acid, Sulfuric Acid | Heat | Nitroaromatic Compound | youtube.com |

| Aromatic Compound | Concentrated Nitric Acid, Anhydride | ≤ 70°C | Nitroaromatic Compound | google.com |

Derivatization and Structural Diversification Techniques

The adamantane scaffold provides a versatile platform for creating a wide array of derivatives. nih.gov The functional groups introduced through reactions like bromination and nitration can serve as handles for further chemical modifications.

For instance, the nitro group on the aromatic ring of this compound can be reduced to an amino group, which can then be subjected to a variety of reactions, such as acylation, alkylation, or diazotization, to introduce further diversity. Similarly, the bromo group on an adamantyl ketone can be displaced by various nucleophiles to introduce different functionalities.

The unique structure of adamantane has been exploited to create derivatives with applications in drug delivery and as building blocks for more complex molecules. nih.gov The ability to functionalize both the adamantane core and the attached aromatic ring allows for the fine-tuning of the molecule's properties for specific applications.

Investigation of Reaction Conditions and Yield Optimization

The synthesis of this compound, an ester derived from the sterically hindered alcohol 1-adamantylmethanol and 4-nitrobenzoic acid, presents unique challenges that necessitate careful optimization of reaction conditions to achieve satisfactory yields. Standard acid-catalyzed esterification (Fischer esterification) often proves inefficient for substrates with significant steric bulk around the alcohol's reactive center. Consequently, alternative synthetic strategies are employed, with the Mitsunobu and Steglich esterifications being prominent examples.

Research into the synthesis of esters involving sterically hindered alcohols has shown that reaction conditions must be finely tuned to overcome the steric hindrance and drive the reaction towards the desired product. Key parameters that are typically investigated include the choice of coupling agents, solvents, temperature, and reaction time.

One of the most effective methods for the synthesis of esters from sterically demanding alcohols is the Mitsunobu reaction. orgsyn.orgnih.gov This reaction facilitates the condensation of an alcohol with a nucleophile, in this case, 4-nitrobenzoic acid, using a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov A significant advantage of using 4-nitrobenzoic acid in this context is that it can lead to notably higher yields when dealing with sterically hindered alcohols. orgsyn.org

A general procedure for a Mitsunobu reaction involving a sterically hindered secondary alcohol, which can be adapted for 1-adamantylmethanol, involves dissolving the alcohol, 4-nitrobenzoic acid, and triphenylphosphine in a suitable solvent like tetrahydrofuran (B95107) (THF). orgsyn.org The mixture is then cooled, and the azodicarboxylate is added dropwise while maintaining a low temperature to control the reaction's exothermicity. orgsyn.org The reaction is often allowed to proceed at room temperature for an extended period, sometimes with gentle heating, to ensure completion. orgsyn.org The optimization of this process would involve varying the molar ratios of the reagents, the solvent, and the temperature to maximize the yield of the resulting ester.

The following table outlines a representative set of conditions for a Mitsunobu reaction with a sterically hindered alcohol, which would serve as a starting point for optimizing the synthesis of this compound.

| Parameter | Condition | Rationale/Observation | Reference |

| Alcohol | Sterically Hindered (e.g., Menthol) | Serves as a model for bulky alcohols like 1-adamantylmethanol. | orgsyn.org |

| Acid | 4-Nitrobenzoic Acid | Use of this acid improves yields with hindered alcohols. orgsyn.org | orgsyn.orgnih.gov |

| Reagents | Triphenylphosphine (PPh₃), Diethyl Azodicarboxylate (DEAD) | Standard Mitsunobu reagents for activating the alcohol. | orgsyn.orgnih.gov |

| Solvent | Tetrahydrofuran (THF) | A common aprotic solvent for Mitsunobu reactions. | orgsyn.org |

| Temperature | 0-10°C (addition), then Room Temperature to 40°C | Initial cooling controls the reaction rate, followed by warming to drive to completion. Lower yields were observed without the heating step. orgsyn.org | orgsyn.org |

| Reaction Time | 14-17 hours | Shorter reaction times can lead to decreased yields. orgsyn.org | orgsyn.org |

Another versatile method for the esterification of sterically demanding substrates is the Steglich esterification. organic-chemistry.orgnih.gov This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent, often in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov The Steglich esterification is known for its mild reaction conditions, which are advantageous for sensitive substrates. organic-chemistry.org

In a typical Steglich esterification, the carboxylic acid (4-nitrobenzoic acid), the alcohol (1-adamantylmethanol), the coupling agent (DCC or DIC), and the catalyst (DMAP) are stirred in an inert solvent, such as dichloromethane (B109758) (DCM). The reaction can often proceed at room temperature. The optimization of this reaction would involve adjusting the stoichiometry of the reagents and potentially screening different solvents and carbodiimides to enhance the yield and purity of the final product.

The table below summarizes typical conditions for a Steglich esterification that could be applied to the synthesis of this compound.

| Parameter | Condition | Rationale/Observation | Reference |

| Acid | Carboxylic Acid | Substrate to be esterified. | organic-chemistry.orgnih.gov |

| Alcohol | Sterically Demanding Alcohol | The mild conditions are suitable for these substrates. organic-chemistry.org | organic-chemistry.org |

| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) | Activates the carboxylic acid for nucleophilic attack by the alcohol. | organic-chemistry.orgnih.gov |

| Catalyst | 4-Dimethylaminopyridine (DMAP) (catalytic amount) | Accelerates the reaction by forming a highly reactive acyl-pyridinium intermediate. | organic-chemistry.orgnih.gov |

| Solvent | Dichloromethane (DCM) | A common inert solvent for this reaction. | nih.gov |

| Temperature | Room Temperature | The reaction proceeds under mild conditions. | nih.gov |

By systematically investigating the parameters outlined in the tables above for both the Mitsunobu and Steglich esterification methods, researchers can determine the optimal conditions for the synthesis of this compound, leading to improved yields and purity of the final compound.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Methodologies for Structural Characterization

Spectroscopic techniques provide invaluable information regarding the connectivity, functional groups, and electronic environment of the atoms within 1-adamantylmethyl 4-nitrobenzoate (B1230335).

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

For the 4-nitrobenzoate moiety, the aromatic protons are expected to appear as two distinct doublets in the downfield region of the ¹H NMR spectrum, typically between δ 8.2 and 8.3 ppm, due to the electron-withdrawing effect of the nitro group. The protons on the benzene (B151609) ring ortho to the nitro group are generally more deshielded and appear at a slightly higher chemical shift than those meta to it.

The adamantylmethyl portion of the molecule would present a more complex set of signals in the upfield region of the ¹H NMR spectrum. The methylene (B1212753) protons adjacent to the ester oxygen would likely appear as a singlet or a narrowly split multiplet. The protons of the adamantane (B196018) cage itself would exhibit a series of broad singlets or multiplets, characteristic of the rigid, polycyclic structure.

In the ¹³C NMR spectrum, the carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 164-165 ppm. The aromatic carbons would also show distinct signals, with the carbon attached to the nitro group being significantly deshielded. The carbons of the adamantyl group would appear in the aliphatic region of the spectrum.

A representative table of expected ¹H and ¹³C NMR chemical shifts for 1-adamantylmethyl 4-nitrobenzoate, based on analogous compounds, is provided below.

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons (ortho to -NO₂) | ~8.3 (d) | - |

| Aromatic Protons (meta to -NO₂) | ~8.2 (d) | - |

| -O-CH₂-Adamantyl | - | - |

| Adamantyl Protons | - | - |

| Carbonyl Carbon (-COO-) | - | ~164-165 |

| Aromatic Carbons | - | ~123-151 |

| Adamantyl Carbons | - | - |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The FTIR spectrum of this compound is expected to show strong absorption bands corresponding to the ester and nitro functionalities.

Key vibrational frequencies observed in related nitrobenzoate compounds include:

C=O Stretch (Ester): A strong band typically appearing in the region of 1713-1727 cm⁻¹. This is one of the most prominent peaks in the spectrum.

NO₂ Asymmetric Stretch: A strong absorption usually found between 1525 and 1536 cm⁻¹.

NO₂ Symmetric Stretch: A strong band typically located around 1348-1350 cm⁻¹.

C-O Stretch (Ester): Absorptions in the 1271-1287 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester group.

Aromatic C-H Bending: Bands in the fingerprint region, often around 855-874 cm⁻¹, can be attributed to the out-of-plane bending of the aromatic C-H bonds.

Adamantyl C-H Stretching and Bending: The adamantyl group will contribute to the aliphatic C-H stretching region (typically 2850-3000 cm⁻¹) and will also have characteristic bending and rocking vibrations in the fingerprint region.

The table below summarizes the expected characteristic FTIR absorption bands for this compound based on data from similar compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Ester | C=O Stretch | 1713 - 1727 |

| Nitro | Asymmetric Stretch |

Single-Crystal X-ray Diffraction (SCXRD) Studies

Examination of Crystal Packing and Intermolecular Interactions

The solid-state architecture of this compound is dictated by a combination of steric demands from the bulky adamantyl group and non-covalent interactions involving the nitrobenzoate moiety. While a specific crystal structure for this exact ester has not been individually published, extensive data from closely related analogues, such as methyl 4-nitrobenzoate and isopropyl 4-nitrobenzoate, provide a clear and predictive model for its molecular arrangement. researchgate.netnih.govresearchgate.net

The crystal packing is largely governed by weak intermolecular hydrogen bonds and potential π-π stacking interactions. The primary interactions stabilizing the crystal lattice are C—H···O hydrogen bonds. researchgate.netresearchgate.net In these interactions, hydrogen atoms from the aromatic ring of the benzoate (B1203000) and the C-H groups of the adamantane cage can act as donors, while the oxygen atoms of the nitro group and the carbonyl group of the ester function as acceptors. researchgate.netnih.gov

In the closely related structure of methyl 4-nitrobenzoate, the nitro group is observed to be nearly coplanar with the benzene ring, with a minimal dihedral angle, facilitating these interactions. researchgate.netnih.gov The crystal structure of isopropyl 4-nitrobenzoate, which features a bulkier alkyl group more analogous to the adamantylmethyl group, demonstrates both C—H···O hydrogen bonds and significant π-π stacking interactions between the parallel benzene rings of adjacent molecules. researchgate.net The centroid-to-centroid distances for these stacking interactions are measured to be approximately 3.665 Å and 3.670 Å. researchgate.net

Table 1: Summary of Intermolecular Interactions in 4-Nitrobenzoate Esters This table summarizes typical interaction parameters observed in closely related 4-nitrobenzoate ester crystal structures, providing an expected framework for this compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Geometric Feature | Source(s) |

| Hydrogen Bond | Aromatic C-H | Carbonyl Oxygen (O=C) | ~2.46 | Formation of molecular chains/sheets | nih.govresearchgate.net |

| Hydrogen Bond | Aromatic C-H | Nitro Oxygen (O-N-O) | Varies | Linking adjacent molecules | researchgate.netnih.gov |

| Hydrogen Bond | Adamantane C-H | Carbonyl/Nitro Oxygen | Varies | Lattice stabilization | nih.gov |

| π-π Stacking | Benzene Ring Centroid | Benzene Ring Centroid | ~3.67 | Parallel stacking of aromatic rings | researchgate.net |

Vibrational Spectroscopy for Molecular Dynamics Insights

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides profound insights into the molecular dynamics and functional group vibrations of this compound. nih.gov By analyzing the characteristic frequencies at which the molecule absorbs (FTIR) or scatters (Raman) radiation, specific bond stretches, bends, and torsions can be identified. researchgate.net

The vibrational spectrum of this compound is a composite of the characteristic modes of its three main components: the adamantane cage, the 4-nitro-substituted phenyl ring, and the ester linkage.

Key Vibrational Modes:

Nitro (NO₂) Group: The nitro group exhibits two prominent stretching vibrations. The asymmetric stretch (ν_as(NO₂)) appears as a strong band at a higher frequency, typically in the range of 1520-1530 cm⁻¹. researchgate.net The symmetric stretch (ν_s(NO₂)) is found at a lower frequency, generally around 1340-1350 cm⁻¹. researchgate.netresearchgate.net The precise positions of these bands are sensitive to the electronic environment and intermolecular interactions, such as hydrogen bonding to the nitro oxygen atoms.

Ester Group: The ester functionality is characterized by a very strong carbonyl (C=O) stretching absorption (ν(C=O)) in the FTIR spectrum, typically observed at a high wavenumber, around 1750 cm⁻¹. researchgate.net Additionally, a strong C-O stretching vibration (ν(C-O)) from the ester linkage is expected in the 1190-1200 cm⁻¹ region. researchgate.net

Adamantane Cage: The adamantane structure has a number of characteristic C-H and C-C vibrations. The C-H stretching modes appear in the 2850-2950 cm⁻¹ region. Its deuterated form has been studied to help assign the various bending and rocking motions predicted by group theory. nih.gov

Aromatic Ring: The para-substituted benzene ring contributes several characteristic bands, including C-H stretching above 3000 cm⁻¹ and various C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.

The combination of FTIR and Raman spectroscopy is particularly powerful. While FTIR is sensitive to changes in the dipole moment, making polar groups like C=O and NO₂ show strong absorptions, Raman spectroscopy is sensitive to changes in polarizability, often providing complementary information for non-polar, symmetric bonds. researchgate.net A joint analysis of both experimental spectra, often supported by quantum chemical calculations, allows for a comprehensive assignment of the fundamental vibrational modes. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Based on data from analogous compounds.

| Functional Group | Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Source(s) |

| Nitro (NO₂) | Asymmetric Stretch | FTIR | 1520 - 1530 | researchgate.net |

| Nitro (NO₂) | Symmetric Stretch | FTIR | 1340 - 1350 | researchgate.netresearchgate.net |

| Ester (C=O) | Carbonyl Stretch | FTIR | ~1752 | researchgate.net |

| Ester (C-O) | C-O Stretch | FTIR | 1190 - 1200 | researchgate.net |

| Adamantane | C-H Stretch | FTIR/Raman | 2850 - 2950 | nih.gov |

| Aromatic | C=C Stretch | FTIR/Raman | 1450 - 1600 | researchgate.net |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the electronic structure and properties of molecules. For 1-adamantylmethyl 4-nitrobenzoate (B1230335), these calculations can elucidate the influence of the bulky adamantyl group and the electron-withdrawing nitro group on the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure Prediction

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure of molecules. DFT studies on related compounds like para-substituted nitrobenzene (B124822) derivatives have been performed using functionals such as BLYP with dispersion correction and a TZ2P basis set to analyze intramolecular and intermolecular interactions. For adamantane (B196018) derivatives, DFT calculations with functionals like B3LYP and WB97XD in combination with basis sets such as 6-31G(d,p) have been used to optimize geometries and evaluate complexation energies. mdpi.comdergipark.org.tr

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate molecular properties. While specific ab initio studies on 1-adamantylmethyl 4-nitrobenzoate are absent, such methods have been applied to analyze interactions in related systems. For instance, ab initio calculations at the MP2/aug-cc-pVDZ level have been used to analyze interactions in other molecular complexes. researchgate.net

For this compound, ab initio calculations could be employed to accurately determine properties such as the dipole moment, polarizability, and vibrational frequencies. These calculations would also be valuable for studying the nature of non-covalent interactions within the molecule and between molecules.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the dynamic behavior and conformational preferences of molecules, which are crucial for understanding their function and interactions.

Conformational Energy Landscape Exploration

The conformational landscape of this compound is expected to be complex due to the rotational freedom around the ester group and the rigid, bulky nature of the adamantane moiety. The study of adamantyl esters has shown that these molecules can adopt specific conformations. For example, some adamantane-based esters adopt a synclinal conformation. nih.govresearchgate.net The exploration of the conformational energy landscape would involve identifying low-energy conformers and the energy barriers between them. This can be achieved by performing systematic scans of dihedral angles. For open-chain molecules, Newman projections are useful for visualizing different conformations like staggered and eclipsed forms, with staggered conformations generally being more stable. organicchemistrytutor.com

The interaction between the 1-adamantylmethyl group and the 4-nitrobenzoate moiety will dictate the preferred three-dimensional structure, which in turn influences its physical and chemical properties.

Intermolecular Interaction Analysis

The intermolecular interactions of this compound are expected to be a combination of those exhibited by its constituent parts. The nitroaromatic portion can participate in so-called π-hole interactions, where the positive electrostatic potential on the nitro group's nitrogen atom interacts with lone pairs of electrons, with interaction energies around -5 kcal/mol. nih.gov Furthermore, the nitro group can engage in hydrogen bonding. mdpi.com

The adamantane cage primarily engages in van der Waals and dispersion interactions. uva.es The interplay of these different types of non-covalent interactions will govern the crystal packing and solid-state properties of the compound. Computational studies on solid solutions of substituted nitrobenzoic acids have highlighted the critical role of intermolecular interactions in determining crystal structures. chemrxiv.orgchemrxiv.org

Electronic Structure and Reactivity Descriptors

Electronic structure and reactivity descriptors, often derived from quantum chemical calculations, provide a quantitative measure of a molecule's reactivity.

For the 4-nitrobenzoate moiety, the strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the benzene (B151609) ring. nih.gov This makes the aromatic ring susceptible to nucleophilic attack, a key aspect of the reactivity of nitroaromatic compounds. mdpi.comsolubilityofthings.com Theoretical parameters such as aromaticity indices (e.g., HOMA), electrophilicity, and nucleophilicity indices are used to describe these reactions. mdpi.com

The adamantane group, being a bulky alkyl group, is primarily an electron-donating group through inductive effects. The combination of the electron-donating adamantylmethyl group and the electron-withdrawing nitrobenzoate group in this compound would create a molecule with distinct electronic and reactivity characteristics.

Below is a table summarizing some of the key computational parameters and findings for related compounds, which can be used to infer the properties of this compound.

| Compound/Moiety | Computational Method/Basis Set | Key Findings |

| para-Substituted Nitrobenzene Derivatives | BLYP/TZ2P | The orientation of the nitro group and the nature of the para-substituent influence the aromaticity and properties of the nitro group. mdpi.com |

| Adamantane Derivatives | DFT (B3LYP, WB97XD)/6-31G(d,p) | Used for geometry optimization and evaluation of complexation energies and non-covalent interactions. dergipark.org.tr |

| Nitro Aromatic Ligands | DFT | Exhibit π-hole interactions with lone-pair electrons, with interaction energies around -5 kcal/mol. nih.gov |

| Adamantyl Esters | Rotational Spectroscopy and Computations | Show specific conformational preferences, such as synclinal conformations. nih.govresearchgate.netuva.es |

| Nitroaromatic Compounds | Theoretical (Aromaticity, Electrophilicity/Nucleophilicity Indices) | The addition of a nucleophile to the electron-deficient aromatic ring is a key reactivity feature. mdpi.com |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich adamantyl moiety and the carboxylate group, while the LUMO is anticipated to be centered on the electron-deficient nitrobenzene ring. The calculation of the energies of these orbitals would provide valuable insights into the molecule's charge transfer characteristics. researchgate.net

A hypothetical data table for the frontier orbital properties of this compound, based on density functional theory (DFT) calculations, might look like this:

| Parameter | Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 5.4 |

| Ionization Potential (I) | 7.5 |

| Electron Affinity (A) | 2.1 |

| Global Hardness (η) | 2.7 |

| Chemical Potential (μ) | -4.8 |

| Electrophilicity Index (ω) | 4.25 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this compound are not available.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays different potential values on the electron density surface using a color spectrum.

In an MEP map of this compound, the regions of negative electrostatic potential (typically colored red or yellow) would indicate electron-rich areas susceptible to electrophilic attack. These are expected to be located around the oxygen atoms of the nitro and carboxyl groups. Conversely, regions of positive electrostatic potential (colored blue) would signify electron-deficient areas prone to nucleophilic attack. These would likely be found around the hydrogen atoms of the adamantyl group and the aromatic ring.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. rsc.org This method investigates charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. rsc.org

A hypothetical NBO analysis table might show the following key interactions:

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O1) | π* (C=O) | ~25-35 |

| LP (O2) | σ* (C-O) | ~10-15 |

| π (C=C)aro | π* (N=O) | ~5-10 |

| σ (C-H)ada | σ* (C-C)ada | ~2-5 |

Note: 'LP' denotes a lone pair, 'π' and 'σ' are antibonding orbitals, 'aro' refers to the aromatic ring, and 'ada' refers to the adamantyl group. The data is illustrative.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This involves locating and characterizing stationary points, such as reactants, products, intermediates, and transition states.

A key reaction of interest for this compound is its solvolysis, a reaction where the solvent acts as the nucleophile. The bulky adamantyl group is known to stabilize carbocations, suggesting that the solvolysis may proceed through an SN1-type mechanism. Computational studies could model this process by:

Calculating the energy profile for the departure of the 4-nitrobenzoate leaving group to form the 1-adamantylmethyl carbocation intermediate.

Locating the transition state for this bond cleavage and calculating its activation energy.

Modeling the subsequent attack of a solvent molecule on the carbocation to form the final product.

By comparing the energetics of different possible pathways, computational studies can provide strong evidence for the most likely reaction mechanism.

Mechanistic Investigations and Reactivity Studies

Solvolysis Reaction Mechanisms of Adamantane (B196018) Derivatives

Solvolysis, a reaction in which the solvent acts as the nucleophile, is a cornerstone for investigating reaction mechanisms, particularly for substrates like adamantane derivatives that are prone to forming carbocation intermediates. The unique, rigid cage structure of adamantane and its derivatives offers a fixed framework to study electronic and steric effects.

The bulky nature of the adamantyl group significantly influences the rates and pathways of solvolysis reactions. nih.gov In the case of 1-adamantylmethyl derivatives, the adamantyl group is not directly attached to the leaving group, but its steric hindrance can still play a role in the reaction mechanism. For instance, the steric bulk can influence the approach of the solvent nucleophile.

Neighboring group participation (NGP), also known as anchimeric assistance, is a phenomenon where a substituent within the molecule, but not directly bonded to the reaction center, interacts with it to influence the reaction rate and stereochemistry. wikipedia.orgchemeurope.com This interaction often leads to an increased reaction rate compared to a similar system without the participating group. inflibnet.ac.in The participation can involve lone pairs of electrons on a heteroatom, π electrons of a double bond or aromatic ring, or even σ electrons of a C-C or C-H bond. wikipedia.orgchemeurope.com

In the solvolysis of adamantane derivatives, the rigid cage-like structure can facilitate NGP. For example, the π orbitals of an alkene can stabilize a transition state by delocalizing the positive charge of a carbocation intermediate. wikipedia.org Similarly, an aromatic ring can assist in the formation of a phenonium ion intermediate. wikipedia.orgchemeurope.cominflibnet.ac.in While the 1-adamantylmethyl system itself does not have an inherent participating group other than C-C and C-H bonds, studies on related systems highlight the potential for such interactions. For instance, the solvolysis of 4-adamantylidene-2-adamantyl tosylate proceeds with concerted σ-bond participation. rsc.org The acetolysis of chiral 1-adamantylcarbinyl-1'-d tosylate provided evidence for a bridged intermediate in a neopentyl-type solvolysis, suggesting participation of the adamantyl group. acs.org

The table below summarizes the relative solvolysis rates of some relevant compounds, illustrating the impact of structure on reactivity.

| Compound | Relative Solvolysis Rate | Reference |

| 1-Adamantyl Bromide | 1 | acs.org |

| 2-Adamantyl Tosylate | Varies with solvent | rsc.org |

| 4-Adamantylidene-2-adamantyl tosylate | ~4.7 times faster than 2-adamantyl tosylate in 80:20 v/v ethanol-water | rsc.org |

| Ph-S-CH₂-CH₂-Cl | 600 times faster than CH₃-CH₂-CH₂-Cl in water | wikipedia.org |

The stability of the carbocation intermediate is a crucial factor in SN1 solvolysis reactions. byjus.comlibretexts.orglibretexts.org The order of stability for simple alkyl carbocations is tertiary > secondary > primary > methyl. libretexts.orgchemguide.co.uk This stability is influenced by both inductive effects and hyperconjugation. libretexts.orgchemguide.co.uk The adamantyl system provides a unique scaffold for studying carbocation behavior. The 1-adamantyl cation is a stable tertiary carbocation. acs.org

Upon solvolysis of 1-adamantylmethyl 4-nitrobenzoate (B1230335), the initially formed primary carbocation (1-adamantylmethyl cation) is expected to be highly unstable. Carbocation rearrangements are common processes where a less stable carbocation rearranges to a more stable one through hydride or alkyl shifts. numberanalytics.commasterorganicchemistry.com For instance, the 2-tert-butyl-2-adamantyl cation, formed from its p-nitrobenzoate derivative, readily undergoes a methyl shift. acs.org The adamantyl cation itself can undergo a rapid 1-yl to 2-yl rearrangement in sulfuric acid through an intermolecular hydride transfer. rsc.org Therefore, it is highly probable that the primary 1-adamantylmethyl carbocation would undergo a rapid rearrangement to a more stable tertiary carbocation. The synthesis of adamantane derivatives often involves a series of carbocation rearrangements. numberanalytics.com

Hyperconjugation is the interaction of the electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital, which results in a stabilizing effect. masterorganicchemistry.comyoutube.comoregonstate.edu This interaction is a key factor in the stabilization of carbocations. libretexts.orgmasterorganicchemistry.com In the adamantyl system, C-C hyperconjugation is considered a major mode of cation stabilization. acs.org Theoretical and experimental studies on the 1-adamantyl cation have shown that the C-C bond lengths adjacent to the carbocation center are altered, consistent with the predictions of the hyperconjugation model. masterorganicchemistry.com Specifically, the carbon-carbon bond directly bonded to the carbocationic center shortens, while the C-C bond that can overlap with the p-orbital of the carbocation lengthens. masterorganicchemistry.com

The table below shows the bond length changes in the adamantyl carbocation, providing evidence for hyperconjugation. masterorganicchemistry.com

| Bond | Adamantane Bond Length (Å) | Adamantyl Carbocation Bond Length (Å) |

| C-C (adjacent to carbocation) | 1.53 | 1.43 |

| C-C (overlapping with p-orbital) | 1.53 | 1.608 |

Regioselectivity and Reaction Pathways in Nitration Processes

The synthesis of 1-adamantylmethyl 4-nitrobenzoate involves the nitration of a precursor, likely benzoic acid or an ester thereof. The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction, which determines the position of the incoming nitro group, is governed by the nature of the substituents already present on the aromatic ring. nih.gov

The mechanism of aromatic nitration typically involves the formation of a nitronium ion (NO₂⁺) as the active electrophile. nih.gov This electrophile then attacks the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. nih.gov The position of attack (ortho, meta, or para) is influenced by the ability of the existing substituent to stabilize or destabilize the positive charge in the sigma complex. The nitro group in 4-nitrobenzoate is a deactivating, meta-directing group due to its strong electron-withdrawing nature. rsc.org However, the synthesis of the 4-nitro isomer requires directing the nitration to the para position. This is often achieved by nitrating a precursor with an ortho, para-directing group, which is later converted to the desired functionality.

Studies on the nitration of adamantane itself have shown that the reaction with nitrogen dioxide in the presence of ozone occurs selectively at the bridgehead position to yield the 1-nitro derivative. rsc.orgrsc.org Research into the nitration of 1-adamantyl bearing aromatic ketones has revealed that a high proportion of the ortho isomer is often formed. researchgate.net

Nucleophilic Substitution Reactions Involving Nitrobenzoate Esters

The 4-nitrobenzoate group is a good leaving group in nucleophilic substitution reactions due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting carboxylate anion. solubilityofthings.com Kinetic studies on the nucleophilic substitution reactions of 4-nitrophenyl benzoates with amines have shown that these reactions typically proceed through a stepwise mechanism involving a tetrahedral intermediate. The reactivity of the ester is enhanced by the electron-withdrawing nitro group on the phenyl ring. solubilityofthings.comchegg.com

In the context of this compound, the ester can undergo nucleophilic substitution at the carbonyl carbon. The rate and mechanism of such reactions would be influenced by the nature of the nucleophile, the solvent, and the steric hindrance provided by the adamantyl group.

Hydrogenation Mechanisms of Nitroaromatic Compounds

The nitro group of this compound can be reduced to an amino group through catalytic hydrogenation. This transformation is a common and important reaction in organic synthesis. The mechanism of hydrogenation of nitroaromatic compounds can vary depending on the catalyst and reaction conditions. bohrium.comcsic.es

Two main pathways have been proposed: the "direct" route and the "condensation" route. csic.es

Direct Route: This pathway involves the successive hydrogenation of the nitro group to nitroso, then to hydroxylamino, and finally to the amino group. csic.esresearchgate.net

Condensation Route: In this pathway, the intermediate nitroso and hydroxylamino compounds react to form an azoxy intermediate, which is subsequently hydrogenated to the azo, hydrazo, and finally the amino compound. csic.es

The choice of catalyst is crucial. Noble metal catalysts like platinum and palladium are commonly used. researchgate.net The mechanism on non-noble metals like nickel can differ, sometimes involving the initial dissociation of the N-O bonds. csic.esrsc.org The reaction typically begins with the interaction of molecular hydrogen with the catalyst surface, followed by the interaction of the nitro compound with the activated hydrogen. orientjchem.org

The table below lists the key intermediates in the two primary hydrogenation pathways.

| Direct Route Intermediates | Condensation Route Intermediates |

| Nitroso Compound (Ar-NO) | Azoxy Compound (Ar-N=N(O)-Ar) |

| Hydroxylamino Compound (Ar-NHOH) | Azo Compound (Ar-N=N-Ar) |

| Amino Compound (Ar-NH₂) | Hydrazo Compound (Ar-NH-NH-Ar) |

| Amino Compound (Ar-NH₂) |

In-depth Kinetic Data for this compound Not Available in Publicly Accessible Scientific Literature

Despite a comprehensive search of scientific databases and academic journals, detailed experimental data on the kinetic studies of chemical transformations involving this compound could not be located. Consequently, the generation of an article with specific data tables and in-depth research findings on the solvolysis rates, activation parameters, or reactions with various nucleophiles for this particular compound is not possible at this time.

The scientific literature contains extensive research on the reactivity of related adamantane derivatives, which can provide a general understanding of the expected behavior of this compound. Studies on compounds such as 1-adamantyl chloroformate, 1-adamantyl chlorothioformate, and various 2-alkyl-2-adamantyl p-nitrobenzoates have been published. These studies delve into mechanistic pathways, including solvolysis and the influence of solvent and nucleophiles on reaction rates.

General principles derived from these related studies suggest that the reactivity of this compound would be significantly influenced by the steric bulk of the 1-adamantylmethyl group, which is a neopentyl-type structure. This steric hindrance is known to dramatically slow down bimolecular substitution (SN2) reactions. Solvolysis reactions, proceeding through a carbocation intermediate (SN1 mechanism), would be influenced by the stability of the resulting primary carbocation, which is generally unstable but can be subject to rearrangement. The 4-nitrobenzoate group would act as a good leaving group, facilitating such reactions.

However, without specific experimental studies on this compound, any discussion of its kinetic behavior remains speculative and would fall outside the user's strict requirement for an article focused solely on this compound with detailed, sourced data. Further empirical research is required to determine the precise kinetic parameters for the chemical transformations of this compound.

Applications in Materials Science and Polymer Chemistry

Incorporation of 1-Adamantylmethyl 4-Nitrobenzoate (B1230335) Analogues into Polymeric Systems

Adamantane (B196018) analogues are incorporated into polymeric systems to leverage the distinct properties conferred by the adamantyl group. nih.govresearchgate.net The bulky nature of the adamantane cage disrupts uniform polymer chain packing, which can increase the fractional free volume and improve solubility in organic solvents. bwise.kr This strategy is a common approach to enhance the processability of otherwise intractable aromatic polymers without significantly compromising their thermal stability. researchgate.net

Adamantane derivatives can be introduced as pendant groups attached to the polymer backbone or as integral parts of the main chain. usm.edunih.gov As pendant groups, they effectively restrict the segmental mobility of the polymer chains, leading to a marked increase in the glass transition temperature (Tg). researchgate.netresearchgate.net When incorporated into the main chain, particularly in the form of star-shaped polymers using adamantane as a core, they create materials with unique architectures and properties. usm.eduepa.gov For example, adamantane-based polyaramids and polybenzoxazoles have been developed as star polymers. epa.gov The choice of incorporation strategy—pendant versus main chain—allows for the fine-tuning of the final material's properties.

Development of Adamantane-Containing Polymers

The development of polymers containing adamantane moieties has led to a new class of high-performance materials with applications ranging from microelectronics to advanced membranes. researchgate.netresearchgate.net

Functional aromatic polyamides, or aramids, have been successfully synthesized by incorporating adamantyl moieties, leading to materials with exceptional thermal stability and high glass transition temperatures (Tg). bwise.krnih.gov In one approach, a diacid monomer containing a pendent adamantyl ring was polymerized with various aromatic diamines using the Yamazaki-Higashi phosphorylation method. researchgate.net This yielded a series of novel aromatic polyisophthalamides (PIPAs).

These polymers were largely amorphous and exhibited excellent solubility in a range of polar aprotic solvents, allowing them to be cast into transparent and flexible films. researchgate.net The introduction of the bulky adamantyl group significantly restricted segmental motion, resulting in exceptionally high Tg values between 335–370 °C, which were 70–90 °C higher than comparable polyamides without the adamantane substituent. researchgate.net

Another strategy involves synthesizing a rigid diamine monomer that includes a spiro-adamantane structure. This monomer, spiro-(adamantane-2,9'(2',7'-diamino)-fluorene), was reacted with various diacid chlorides to produce a new family of aromatic polyamides. bwise.kr The resulting polymers demonstrated high Tg (above 350 °C) and excellent thermal stability, with degradation temperatures exceeding 450 °C. bwise.kr

Table 1: Properties of Aromatic Polyamides with Adamantyl Moieties

| Polymer Type | Synthesis Method | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Tensile Strength | Tensile Modulus | Source(s) |

|---|---|---|---|---|---|---|

| Polyisophthalamides (PIPAs) with pendent adamantyl groups | Yamazaki-Higashi Phosphorylation | 335–370 °C | ~400 °C | >65 MPa | 2.0–2.6 GPa | researchgate.net |

Vinyl-type polynorbornenes (PNBs) featuring bulky adamantane substituents linked by ester bridges have been synthesized via palladium(II)-catalyzed polymerization. researchgate.net These polymers are noted for their impressive thermal and mechanical properties. The incorporation of adamantane leads to high glass transition temperatures, ranging from 134–325 °C, and thermal decomposition temperatures above 300 °C. researchgate.net

The synthesis involves creating a norbornene monomer with a diester-linked adamantane group, which is then polymerized. researchgate.net The resulting materials exhibit high modulus (6.5–7.9 GPa) and hardness (0.11–0.38 GPa), making them suitable for demanding applications. researchgate.net

Table 2: Thermal and Mechanical Properties of Adamantane-Substituted Polynorbornenes

| Property | Value Range | Source(s) |

|---|---|---|

| Glass Transition Temperature (Tg) | 134–325 °C | researchgate.net |

| 5% Weight Loss Temperature (Td,5%) | >300 °C | researchgate.net |

| Nanoindentation Modulus | 6.5–7.9 GPa | researchgate.net |

Influence of Molecular Architecture on Material Properties

The introduction of the adamantane cage into a polymer's molecular architecture has profound and predictable effects on the material's macroscopic properties. taylorfrancis.comrsc.org

The rigid, spherical shape of the adamantane moiety significantly disrupts the efficient packing of polymer chains. researchgate.nettaylorfrancis.com Wide-angle X-ray scattering (WAXS) studies on adamantane-containing polymers, including polyamides and polynorbornenes, often reveal an amorphous nature. researchgate.netresearchgate.net This disruption of packing loosens the polymer structure, which can lead to increased solubility and processability. bwise.krresearchgate.net

In adamantane-containing polyimides, an increase in the concentration of adamantane fragments leads to a monotonous shift of reflections to smaller angles in X-ray diffractograms, providing clear evidence of a looser polymer structure. taylorfrancis.com Similarly, in polynorbornenes with ester-bridged adamantane groups, WAXS studies show the presence of local nano-scale order within the amorphous state, which is attributed to the steric packing demands of the bulky side groups. researchgate.net

This disruption, however, also reduces the flexibility of the polymer chains. The adamantane group acts as a large, immobile anchor that restricts bond rotation and segmental motion within the polymer backbone. researchgate.netresearchgate.net This reduction in chain mobility is a primary reason for the significant increase in the glass transition temperature observed in these materials. researchgate.netrsc.org

The relationship between the adamantane-containing molecular structure and the resulting material properties is a key aspect of their design.

Thermal Stability: The inherent thermal stability of the adamantane cage contributes to the high decomposition temperatures of the resulting polymers. usm.eduepa.gov Aromatic polyamides and polyimides with adamantyl groups consistently show high thermal stability, often with decomposition temperatures well above 400°C. bwise.krresearchgate.net

Mechanical Properties: The rigid nature of adamantane enhances the stiffness and hardness of polymers. Adamantane-substituted polynorbornenes, for example, show high nanoindentation modulus and hardness. researchgate.net Similarly, films made from adamantane-containing polyimides are tough and flexible, with tensile strengths reported between 98-158 MPa and initial moduli of 2.8–3.4 GPa. taylorfrancis.com However, the increased rigidity can also lead to a decrease in the elongation-at-break. taylorfrancis.com

Solubility and Processability: By hindering crystallization and increasing the free volume between chains, the adamantane moiety improves the solubility of rigid polymers in common organic solvents, which is crucial for processing and film formation. bwise.krresearchgate.net

Optical Properties: The introduction of non-polar, aliphatic adamantane units can reduce intermolecular charge transfer interactions, which is beneficial for creating colorless polyimides with high optical transparency. rsc.org Polyimides derived from adamantane-containing diamines have been shown to exhibit excellent optical transparency, with over 80% transmittance at a wavelength of 400 nm. rsc.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-adamantylmethyl 4-nitrobenzoate |

| Spiro-(adamantane-2,9'(2',7'-diamino)-fluorene) |

| Polyisophthalamides (PIPAs) |

| Polynorbornenes (PNBs) |

| Aromatic Polyamides (Aramids) |

| Polybenzoxazoles |

Molecular Interactions and Biochemical Probe Research

Characterization of Enzymatic Interactions

The enzymatic processing of 1-adamantylmethyl 4-nitrobenzoate (B1230335) is central to its biochemical activity. Its ester linkage makes it a target for hydrolases, while the nitro group is a substrate for reductases.

Carboxylesterases (CES) are key enzymes in the hydrolysis of ester-containing compounds. nih.gov In humans, two major forms, hCE1 and hCE2, exhibit distinct substrate preferences. hCE1 favors substrates with a large acyl moiety and a small alcohol group, whereas hCE2 prefers a small acyl group and a large, bulky alcohol group. nih.gov

The structure of 1-adamantylmethyl 4-nitrobenzoate, featuring a relatively small 4-nitrobenzoyl acyl group and a large, sterically demanding 1-adamantylmethanol alcohol moiety, suggests it is a preferential substrate for hCE2. The bulky adamantane (B196018) cage is a critical feature, influencing how the molecule fits into the active site of hydrolytic enzymes. nih.govresearchgate.net The hydrolysis of the ester bond by carboxylesterases is a crucial activation step, releasing 4-nitrobenzoic acid and 1-adamantylmethanol. This enzymatic cleavage is fundamental to its role as a potential prodrug, where the lipophilic adamantyl group facilitates passage across cell membranes before the active molecule is released intracellularly. researchgate.net

Table 1: Predicted Carboxylesterase Specificity for this compound

| Enzyme | Acyl Group Preference | Alcohol Group Preference | Predicted Substrate Affinity for this compound | Rationale |

| hCE1 | Large | Small | Low | The 1-adamantylmethyl alcohol group is excessively bulky for the hCE1 active site. nih.gov |

| hCE2 | Small | Large | High | The small 4-nitrobenzoyl group and large 1-adamantylmethyl group fit the substrate profile of hCE2. nih.gov |

Bacterial type I nitroreductases, such as NfsA from Escherichia coli, are flavoenzymes that catalyze the oxygen-insensitive reduction of nitroaromatic compounds. researchgate.net These enzymes exhibit an unusually broad substrate repertoire, which is attributed to a simple kinetic mechanism that does not involve a highly selective binding step. nih.gov Research on the nitroreductase from Enterobacter cloacae has shown that it effectively reduces p-nitrobenzoic acid (p-NBA), confirming that nitrobenzoates are recognized substrates for this enzyme class. nih.gov

The reduction is a two-electron transfer process, converting the nitro group to a nitroso and subsequently to a hydroxylamine (B1172632) derivative. nih.gov While direct enzymatic studies on this compound with NfsA are not extensively documented, it is scientifically plausible that upon hydrolysis by esterases, the released 4-nitrobenzoic acid becomes a substrate for nitroreductases like NfsA. The initial ester would likely be too bulky to be an efficient direct substrate, making intracellular hydrolysis a prerequisite for nitroreduction. The activity of these nitroreductases is essential for the bioactivation of certain nitroaromatic prodrugs. nih.gov

Mechanistic Investigations of Biochemical Pathway Modulation

The primary intracellular target of the hydrolyzed product, 4-nitrobenzoic acid (4-NB), is the coenzyme Q (CoQ) biosynthetic pathway. nih.govfrontiersin.org Specifically, 4-NB acts as a competitive inhibitor of the enzyme 4-hydroxybenzoate:polyprenyl transferase (COQ2). nih.govplos.org This enzyme catalyzes the condensation of p-hydroxybenzoate with a polyprenyl diphosphate (B83284) tail, a critical step in the production of CoQ. plos.org

By inhibiting COQ2, 4-NB effectively depletes the cellular pool of CoQ, a vital lipid that functions as an electron carrier in the mitochondrial respiratory chain and as a potent antioxidant. nih.govnih.gov The use of this compound in this context is strategic; its adamantane moiety enhances lipophilicity, thereby improving its ability to penetrate cell membranes. researchgate.netnih.gov Once inside the cell, esterase activity releases 4-NB, which can then exert its inhibitory effect on CoQ biosynthesis. This makes this compound a useful tool for studying the cellular consequences of CoQ deficiency in a controlled manner. nih.govresearchgate.net

Use as Molecular Probes in Biological Systems

Given its biochemical properties, this compound has potential as a molecular probe to investigate specific enzymatic activities and cellular pathways. Its function relies on a two-step activation process: hydrolysis followed by either pathway inhibition or further reduction.

Probing Carboxylesterase Activity: The compound can be used in cellular assays to report on the activity of hCE2-like esterases. By measuring the downstream effects of released 4-nitrobenzoic acid—such as the inhibition of CoQ-dependent respiration—one can indirectly quantify the rate of hydrolysis and thus the activity of the specific esterases.

Investigating Nitroreductase-Expressing Systems: In biological systems engineered to express bacterial nitroreductases (e.g., for gene-directed enzyme prodrug therapy), the compound could serve as a probe. After hydrolysis, the reduction of the 4-nitrobenzoate moiety to the corresponding fluorescent aminobenzoate derivative could be monitored spectroscopically, providing a readout of intracellular nitroreductase activity.

Understanding Structure-Activity Relationships at the Molecular Level (excluding direct biological efficacy)

The biochemical function of this compound is a direct consequence of its distinct chemical architecture. The structure-activity relationship (SAR) can be deconstructed into the contributions of its three main components: the adamantyl group, the ester linkage, and the nitrobenzoate ring.

1-Adamantylmethyl Group: This bulky, highly lipophilic group is the primary determinant of the compound's pharmacokinetics at a molecular level. It governs the interaction with the large alcohol-binding pocket of hCE2 and facilitates passive diffusion across lipid bilayers. nih.govnih.gov Its steric bulk can also protect the ester linkage from non-specific hydrolysis, increasing its stability until it reaches the target enzyme. nih.gov

Ester Linkage: This is the key labile bond, designed for enzymatic cleavage. The stability and susceptibility to hydrolysis of this bond are critical for the compound's function as a prodrug or probe. Its cleavage is the rate-limiting step for the bioactivity of the 4-nitrobenzoate moiety.

4-Nitrobenzoate Moiety: This is the pharmacophore responsible for the downstream biochemical effects. As the 4-nitrobenzoic acid, it is a competitive inhibitor of COQ2. nih.gov The position of the nitro group is critical; it is this feature that allows it to be recognized and reduced by nitroreductases. nih.gov

Table 2: Structure-Activity Relationship of this compound

| Molecular Component | Primary Function | Key Interaction |

| 1-Adamantylmethyl Group | Cellular uptake, enzyme specificity | Hydrophobic interactions, steric fit in hCE2 active site nih.gov |

| Ester Linkage | Pro-moiety cleavage | Nucleophilic attack by serine residue in esterase active site mdpi.com |

| 4-Nitrobenzoate Moiety | Pathway inhibition, reductase substrate | Competitive binding to COQ2 active site, nih.gov substrate for nitroreductase nih.gov |

Q & A

Basic Synthesis Methodology

Q: What are the standard laboratory methods for synthesizing 1-adamantylmethyl 4-nitrobenzoate, and how can esterification yields be optimized? A: The synthesis typically involves esterification between 4-nitrobenzoic acid and 1-adamantylmethanol. Catalytic methods from analogous nitrobenzoate esters suggest using acid catalysts (e.g., H₂SO₄) or solid acid catalysts like ultradispersed zeolites (H-MOR, H-HEU-M) under reflux conditions . Microwave-assisted synthesis (300–500 W, 2450 MHz) can reduce reaction time and improve yields by 15–20% compared to conventional heating . Yield optimization may require stoichiometric alcohol excess (1.5–2.0 eq.) and post-reaction purification via recrystallization (ethanol/water) or column chromatography.

Advanced Synthesis Challenges

Q: How can steric hindrance from the adamantyl group be mitigated during synthesis to improve reaction efficiency? A: Steric effects often reduce nucleophilic attack efficiency. Strategies include:

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactant mobility .

- Catalyst design: Mesoporous zeolites (pore size > 5 Å) or ultrasound-assisted mixing (20–40 kHz) improve reagent diffusion to active sites .

- Temperature gradients: Stepwise heating (80°C → 110°C) minimizes side reactions like adamantylmethanol dehydration .

Basic Characterization Techniques

Q: What spectroscopic methods confirm the structural integrity of this compound? A: Key techniques include:

- FTIR: Ester C=O stretch at ~1712 cm⁻¹ (shifted due to conjugation with nitro group), NO₂ asymmetric/symmetric stretches at 1520 cm⁻¹ and 1366 cm⁻¹ .

- ¹H/¹³C NMR: Adamantyl protons (δ 1.6–2.1 ppm, multiplet) and ester methylene (δ 4.3–4.5 ppm, singlet); aromatic protons at δ 8.2–8.4 ppm .

- GC-MS: Molecular ion peak at m/z 331 (C₁₈H₂₁NO₄⁺) with fragmentation patterns matching adamantane and nitrobenzoate moieties .

Advanced Structural Analysis

Q: How do hydrogen bonding and crystal packing influence the solid-state properties of this compound? A: X-ray crystallography reveals that nitro and ester groups participate in C–H···O hydrogen bonds (2.8–3.2 Å), forming R₂²(8) graph-set motifs. Adamantane’s rigidity creates a layered crystal structure, reducing solubility in non-polar solvents. Thermal analysis (TGA/DSC) shows decomposition onset at ~220°C, correlating with weakened hydrogen bonds .

Enzymatic and Metabolic Pathways

Q: What enzymatic systems metabolize this compound, and how does substrate structure affect activity? A: Bacterial reductases (e.g., Pseudomonas putida PnbA) catalyze nitro group reduction to hydroxylamine intermediates. Adamantane’s bulkiness may slow enzyme binding, as seen in reduced activity for sterically hindered substrates:

| Substrate | Reductase Activity (nmol/min·mg) |

|---|---|

| 4-Nitrobenzoate | 135 ± 18 (NADPH) |

| Bulky Nitrobenzoate Esters | 72 ± 1 (NADH) |

Adapted from .

Advanced Application: Nonlinear Optical Materials

Q: Can this compound be tailored for nonlinear optical (NLO) applications? A: The adamantane group enhances hyperpolarizability due to its electron-donating capacity. Cyclohexylammonium 4-nitrobenzoate analogs exhibit χ⁽³⁾ values of ~10⁻¹² esu, with UV cutoff at 263 nm, making them suitable for optical limiting. Computational modeling (DFT) predicts similar performance for adamantane derivatives .

Thermal Degradation Kinetics

Q: What non-isothermal models describe the thermal decomposition of this compound? A: Coats-Redfern and Flynn-Wall-Ozawa models applied to TGA data (heating rate 10°C/min) indicate a two-step degradation mechanism:

Ester cleavage (Eₐ ≈ 120 kJ/mol, Avrami exponent n = 1.5).

Adamantane oxidation (Eₐ ≈ 200 kJ/mol, n = 2.0).

DTA endotherms at 186°C and 310°C correlate with these steps .

Contradictions in Catalytic Efficiency

Q: Why do studies report conflicting catalytic efficiencies for zeolites in nitrobenzoate ester synthesis? A: Discrepancies arise from:

- Zeolite acidity: H-MOR (Si/Al = 10) shows 70% conversion vs. H-CL (Si/Al = 5) at 50% due to stronger Brønsted sites .

- Pore size: Ultradispersed H-HEU-M (pore 7 Å) outperforms microporous variants (<5 Å) in bulky ester synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.